molecular formula C13H21N3 B150911 2-(4-Methylpiperazin-1-ylmethyl)benzylamine CAS No. 879896-50-1

2-(4-Methylpiperazin-1-ylmethyl)benzylamine

Cat. No.: B150911
CAS No.: 879896-50-1
M. Wt: 219.33 g/mol
InChI Key: OKGWICVOLZFMPE-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-ylmethyl)benzylamine is an organic compound with the molecular formula C13H21N3. It is a derivative of piperazine and is used as an intermediate in the synthesis of various molecules. This compound is known for its applications in medicinal chemistry, organic synthesis, and drug discovery.

Preparation Methods

2-(4-Methylpiperazin-1-ylmethyl)benzylamine is synthesized from piperazine and 4-methylbenzylamine. The reaction is carried out in a solvent such as dichloromethane and is catalyzed by a base such as sodium hydroxide. The reaction proceeds through an aldol condensation, followed by a dehydration reaction. The resulting product is a white solid, which can be purified by recrystallization.

Chemical Reactions Analysis

2-(4-Methylpiperazin-1-ylmethyl)benzylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include dichloromethane as a solvent, sodium hydroxide as a base, and various oxidizing and reducing agents.

Scientific Research Applications

2-(4-Methylpiperazin-1-ylmethyl)benzylamine is used in a variety of scientific research applications, including:

    Medicinal Chemistry: It serves as a starting material for the synthesis of novel compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic molecules.

    Drug Discovery: The compound is utilized in the development of new drugs, particularly in the synthesis of amino acids, peptides, and nucleotides.

    Biological Research: It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

2-(4-Methylpiperazin-1-ylmethyl)benzylamine acts as an intermediate in the synthesis of various molecules. It is believed to act as a catalyst in the synthesis of molecules, facilitating the reaction between different molecules. The compound inhibits the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels. This inhibition is associated with its anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer properties.

Comparison with Similar Compounds

2-(4-Methylpiperazin-1-ylmethyl)benzylamine can be compared with other similar compounds, such as:

    Piperazine: A simple heterocyclic compound used as an anthelmintic and in the synthesis of various pharmaceuticals.

    4-Methylbenzylamine: An organic compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

    N-Methylpiperazine: A derivative of piperazine used in the synthesis of various pharmaceuticals and as a corrosion inhibitor.

The uniqueness of this compound lies in its combination of the piperazine ring and the benzylamine group, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGWICVOLZFMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585490
Record name 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-50-1
Record name 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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